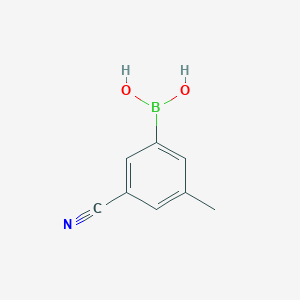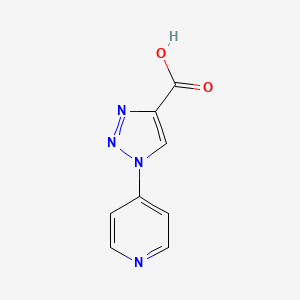![molecular formula C7H4ClN3O B1426614 4-氯-7H-吡咯并[2,3-d]嘧啶-5-甲醛 CAS No. 908287-21-8](/img/structure/B1426614.png)
4-氯-7H-吡咯并[2,3-d]嘧啶-5-甲醛
描述
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat . It is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another preparation method of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a condensation reaction on a compound shown in a formula II and a compound shown in a methylene reagent formula III under the action of a catalyst to obtain a compound shown in a formula IV .Molecular Structure Analysis
The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the empirical formula C6H5ClN4 . The InChI code for the compound is 1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a seven-step synthesis from dimethyl malonate . Another reaction involves a condensation reaction on a compound shown in a formula II and a compound shown in a methylene reagent formula III under the action of a catalyst to obtain a compound shown in a formula IV .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a yield of 71% as a yellow solid, with a melting point of 287–288 °C . The IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) .科学研究应用
Here is a comprehensive analysis of the scientific research applications of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, focusing on unique applications:
Kinase Inhibitors Development
This compound serves as a crucial scaffold for the development of potent kinase inhibitors. These inhibitors are promising candidates for cancer therapy , targeting specific kinases involved in cancer progression .
Treatment for Inflammatory Skin Disorders
It is also being explored for innovative treatments for inflammatory skin disorders, such as atopic dermatitis . Its unique structure allows for the development of new therapeutic agents .
Pharmaceutical Intermediate
Due to its versatility and unique structure, it is widely employed as a pharmaceutical intermediate in drug discovery processes .
Synthesis of JAK Inhibitors
It is used in preparing JAK inhibitors like Tofacitinib and Ruxolitinib , which are medications used to treat conditions such as rheumatoid arthritis .
Improved Synthesis Processes
An improved synthesis process has been developed for this compound, which is practical for creating the building block necessary for further chemical synthesis .
Versatile Chemical Reactions
Chemically, it undergoes various reactions, making it valuable in the synthesis of complex organic compounds due to its reactive aldehyde group .
作用机制
Target of Action
The primary targets of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde are Janus kinases (JAKs) . JAKs are a type of enzymes that play a crucial role in the JAK-STAT signaling pathway , which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde interacts with its targets by inhibiting the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, thereby affecting the activation of genes through a transcription process .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, the compound’s action on this pathway has therapeutic applications in the treatment of cancer and inflammatory diseases .
Pharmacokinetics
Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases like cancer and inflammatory conditions such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde exhibits stability . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
安全和危害
未来方向
Given its role as a key intermediate in the preparation of active pharmaceutical ingredients, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has significant potential for future research and development . Its use in the synthesis of many pharmaceutical intermediates, including JAK inhibitors, suggests that it will continue to be a valuable compound in the field of medicinal chemistry .
属性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(2-12)1-9-7(5)11-3-10-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGITDCEHFAQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718271 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
CAS RN |
908287-21-8 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

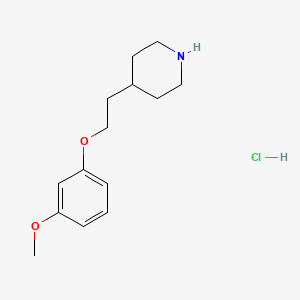

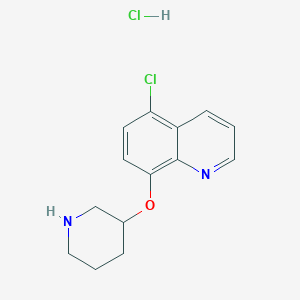
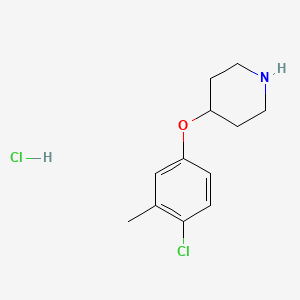
![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)
![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)
